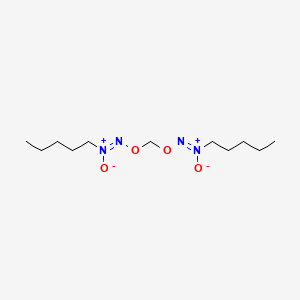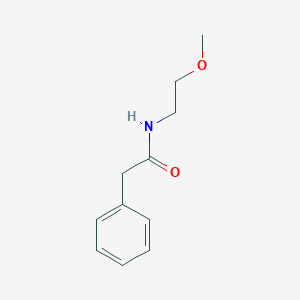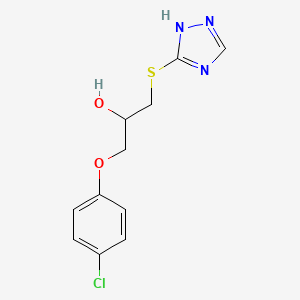
N,N'-bis(2,3-dichlorophenyl)isophthalamide
Vue d'ensemble
Description
N,N'-bis(2,3-dichlorophenyl)isophthalamide, commonly known as BDCM, is a chemical compound that has been widely used in various industrial applications. It is a white crystalline solid that is soluble in water and organic solvents. BDCM has been extensively studied for its potential use as a disinfectant, herbicide, and fungicide. In recent years, BDCM has gained attention for its toxicological properties and potential health hazards.
Mécanisme D'action
BDCM is metabolized in the liver to form a reactive intermediate that can bind to DNA and cause mutations. The mechanism of action of BDCM involves the formation of DNA adducts, which can lead to DNA damage and mutations. BDCM has also been shown to induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.
Biochemical and Physiological Effects:
BDCM exposure has been shown to cause DNA damage, oxidative stress, and inflammation in various tissues. It has been linked to an increased risk of bladder cancer, liver cancer, and lymphoma. BDCM exposure has also been associated with reproductive and developmental toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
BDCM is a potent carcinogen that can be used in laboratory experiments to study the mechanisms of carcinogenesis and DNA damage. However, its toxicity and potential health hazards limit its use in laboratory experiments. Appropriate safety measures and precautions must be taken when handling BDCM.
Orientations Futures
Future research on BDCM should focus on developing safer alternatives to the chemical compound and identifying effective methods for reducing BDCM exposure. Studies should also investigate the mechanisms of BDCM-induced carcinogenesis and DNA damage, as well as potential biomarkers for BDCM exposure and toxicity. Additionally, research should explore the potential health effects of BDCM exposure on vulnerable populations, such as children and pregnant women.
Applications De Recherche Scientifique
BDCM has been extensively studied for its toxicological properties and potential health hazards. It has been shown to be a potent carcinogen in animal studies and has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC). BDCM exposure has been linked to an increased risk of bladder cancer in humans.
Propriétés
IUPAC Name |
1-N,3-N-bis(2,3-dichlorophenyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl4N2O2/c21-13-6-2-8-15(17(13)23)25-19(27)11-4-1-5-12(10-11)20(28)26-16-9-3-7-14(22)18(16)24/h1-10H,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHKDHQPXAMAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)C(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{2-[4-(3-bromobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3846016.png)
![1,2-phenylene bis[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetate]](/img/structure/B3846024.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-methoxy-1-methylethyl)acetamide](/img/structure/B3846035.png)

![ethyl N-{4-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoyl}-3-nitrotyrosinate](/img/structure/B3846042.png)

![N-{[(3-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B3846070.png)
![4,5-dimethoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B3846077.png)
![2-[4-(1-naphthylmethyl)-1-piperazinyl]ethanol](/img/structure/B3846078.png)



